molecular formula C10H9Cl2N3O2S B1607736 ethyl 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3-thiazole-4-carboxylate CAS No. 175202-20-7

ethyl 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3-thiazole-4-carboxylate

Cat. No.: B1607736
CAS No.: 175202-20-7
M. Wt: 306.17 g/mol
InChI Key: DNYYFIVLIFBMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

This compound is systematically identified through multiple chemical databases and nomenclature systems. The compound bears the Chemical Abstracts Service registry number 175202-20-7, which serves as its unique chemical identifier in scientific literature and regulatory documentation. The molecular formula C10H9Cl2N3O2S accurately represents the atomic composition, with a calculated molecular weight of 306.17 grams per mole, as determined through computational chemistry methods.

The systematic nomenclature follows established International Union of Pure and Applied Chemistry conventions for bicyclic heterocyclic compounds. According to bicyclic molecule nomenclature principles, the compound represents a fused heterocyclic system where two distinct five-membered rings share common structural elements. The imidazole component provides the fundamental five-membered aromatic heterocycle containing two nitrogen atoms in positions 1 and 3, while the thiazole ring contributes a complementary five-membered heterocycle incorporating both sulfur and nitrogen heteroatoms.

Alternative systematic names for this compound include "4-Thiazolecarboxylic acid, 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester" and "ethyl 2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole-4-carboxylate". These nomenclature variations reflect different approaches to describing the structural connectivity, with the thiazole ring serving as the primary structural framework and the dichlorinated imidazole substituent providing the distinctive functional modification.

The structural architecture encompasses several critical molecular features that define its chemical identity. The 4,5-dichloro substitution pattern on the imidazole ring creates significant electronic modifications that influence both the compound's reactivity and potential biological interactions. The methylene bridge connecting the imidazole and thiazole rings provides conformational flexibility while maintaining the overall structural integrity of the bicyclic system. The ethyl carboxylate functionality at the 4-position of the thiazole ring introduces ester reactivity and potential sites for metabolic transformation.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 175202-20-7
Molecular Formula C10H9Cl2N3O2S
Molecular Weight 306.17 g/mol
Creation Date in Databases 2005-07-19
Last Modification Date 2025-05-24
PubChem Compound Identifier 2778675

Historical Context of Bicyclic Heterocyclic Compounds in Medicinal Chemistry

The historical development of heterocyclic chemistry provides essential context for understanding the significance of this compound within the broader landscape of medicinal chemistry. Heterocyclic chemistry emerged as a distinct scientific discipline during the early nineteenth century, coinciding with the foundational period of organic chemistry development. The systematic exploration of heterocyclic compounds began with several landmark discoveries that established the importance of these molecular architectures in both natural products and synthetic chemistry.

The chronological development of heterocyclic chemistry reveals a progression of scientific achievements that laid the groundwork for contemporary bicyclic heterocyclic drug design. In 1818, Brugnatelli successfully isolated alloxan from uric acid, representing one of the earliest documented purifications of a heterocyclic compound from natural sources. This achievement demonstrated the prevalence of heterocyclic structures in biological systems and highlighted their potential significance for medicinal applications. Subsequently, in 1832, Dobereiner's production of furfural through the treatment of starch with sulfuric acid established the synthetic accessibility of furan-containing heterocycles.

The continued expansion of heterocyclic chemistry throughout the nineteenth century included Runge's isolation of pyrrole through dry distillation of bones in 1834, which contributed to the understanding of nitrogen-containing heterocyclic systems. These early discoveries established fundamental principles that continue to guide contemporary heterocyclic synthesis and drug discovery efforts. The recognition that heterocyclic compounds possess unique chemical and biological properties distinct from their carbocyclic analogs provided the theoretical foundation for their systematic investigation.

The twentieth century witnessed transformative developments in heterocyclic chemistry that directly relate to the medicinal chemistry significance of compounds like this compound. Friedlander's synthesis of indigo in 1906 demonstrated the commercial viability of synthetic heterocyclic chemistry and established the economic importance of these molecular frameworks. This achievement marked a crucial transition from natural product isolation to rational synthetic design, enabling the systematic exploration of novel heterocyclic architectures. The subsequent discovery by Treibs in 1936, involving the isolation of chlorophyll derivatives from crude oil, revealed the fundamental role of heterocyclic compounds in biological systems and their evolutionary significance.

The mid-twentieth century introduction of Chargaff's rules in 1951 highlighted the central importance of heterocyclic compounds, specifically purines and pyrimidines, in genetic information storage and transmission. This discovery established heterocyclic chemistry as essential to understanding fundamental biological processes and provided compelling evidence for the continued investigation of heterocyclic drug targets. Contemporary medicinal chemistry recognizes that heterocyclic compounds constitute the majority of biologically active molecules, with more than two-thirds of known chemical compounds containing aromatic systems and approximately half incorporating heterocyclic elements.

Role of Imidazole-Thiazole Hybrid Architectures in Bioactive Molecule Design

Imidazole-thiazole hybrid architectures represent a sophisticated approach to bioactive molecule design that leverages the complementary pharmacological properties of both heterocyclic systems. The strategic combination of imidazole and thiazole rings within a single molecular framework creates synergistic effects that enhance biological activity beyond what either individual heterocycle might achieve independently. This molecular hybridization strategy has emerged as a powerful tool in contemporary drug discovery, enabling the development of compounds with enhanced potency, selectivity, and therapeutic profiles.

Imidazole derivatives exhibit remarkable chemical properties and serve as versatile components in numerous naturally occurring biological molecules. The imidazole ring system possesses unique electronic characteristics arising from its aromatic nature and the presence of two nitrogen atoms with distinct chemical environments. One nitrogen atom participates in the aromatic pi-electron system while maintaining a lone pair of electrons available for hydrogen bonding and metal coordination, while the second nitrogen atom contributes to the aromatic system and can accept protons under physiological conditions. These dual nitrogen functionalities enable imidazole rings to participate in diverse biochemical interactions, including enzyme binding, receptor recognition, and nucleic acid intercalation.

The biological significance of imidazole-containing compounds extends across multiple therapeutic areas, demonstrating their versatility as pharmacophores. Imidazole derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal pathogens, making them valuable scaffolds for anti-infective drug development. Additionally, these compounds exhibit notable anticancer properties through multiple mechanisms, including enzyme inhibition, DNA intercalation, and disruption of cellular signaling pathways. The anti-inflammatory and analgesic properties of certain imidazole derivatives further expand their therapeutic potential and highlight their importance in medicinal chemistry research.

Thiazole rings contribute complementary pharmacological properties that enhance the overall biological activity of hybrid molecular systems. The thiazole heterocycle incorporates both sulfur and nitrogen heteroatoms within a five-membered aromatic ring, creating unique electronic and steric properties that influence molecular recognition and binding interactions. Thiazole-containing compounds have demonstrated broad-spectrum biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. The presence of sulfur within the thiazole ring provides additional opportunities for oxidative metabolism and may contribute to enhanced bioavailability and tissue distribution.

Recent research has documented the successful synthesis and biological evaluation of numerous imidazole-thiazole hybrid compounds, providing compelling evidence for the effectiveness of this molecular design strategy. In one comprehensive study, researchers synthesized and characterized six novel imidazole-thiazole hybrid derivatives through the reaction of different phenacyl bromides with imidazole-hydrazinecarbothioamide precursors. These compounds demonstrated moderate antimicrobial activity against multiple bacterial strains and fungal species, with minimum inhibitory concentration values indicating clinically relevant potency. Particularly noteworthy was the identification of derivative 5a, which exhibited significant cytotoxicity with an inhibitory concentration fifty value of 33.52 micromolar, suggesting potential anticancer applications.

Table 2: Biological Activities of Imidazole-Thiazole Hybrid Compounds

Compound Type Antimicrobial Activity Anticancer Activity Anti-inflammatory Activity Reference
Novel Imidazole-Thiazole Hybrids Moderate against bacterial and fungal strains IC50 = 33.52 μM (compound 5a) Not specified
Thiazole-Furan-Imidazole Derivatives Active against S. aureus, E. coli, C. albicans Active against A. niger Antioxidant properties demonstrated
Imidazo[2,1-b]thiazole Hybrids Active against M. tuberculosis Not specified Not specified

The molecular docking studies accompanying these biological evaluations provide valuable insights into the mechanism of action for imidazole-thiazole hybrid compounds. Computational analysis reveals that these hybrid architectures can effectively bind to various protein targets, including DNA gyrase enzymes and other antimicrobial targets. The binding interactions involve both the imidazole and thiazole components, with each heterocycle contributing specific molecular recognition elements that enhance overall binding affinity and selectivity. These findings support the continued development of imidazole-thiazole hybrids as promising scaffolds for pharmaceutical applications.

Properties

IUPAC Name

ethyl 2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O2S/c1-2-17-10(16)6-4-18-7(14-6)3-15-5-13-8(11)9(15)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYYFIVLIFBMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CN2C=NC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381072
Record name Ethyl 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-20-7
Record name Ethyl 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Parameters

Step Reagents/Conditions Yield Optimization Tips
Thiazole formation Ethyl bromopyruvate, thiourea, reflux in EtOH Maintain anhydrous conditions
Bromination PBr₃, CH₂Cl₂, 0°C → RT Use excess brominating agent
Imidazole coupling 4,5-Dichloro-1H-imidazole, K₂CO₃, DMF, 60°C Monitor reaction via TLC

Challenges and Alternatives

  • Regioselectivity : Ensuring substitution at the correct nitrogen of the imidazole may require protective groups.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but complicate purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the imidazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds containing thiazole and imidazole moieties exhibit significant antimicrobial properties. Ethyl 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3-thiazole-4-carboxylate has been studied for its potential as an antibacterial agent against various pathogens. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties
In vitro studies have suggested that this compound may possess anticancer activity. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action and potential therapeutic applications in oncology .

Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes related to disease pathways. For example, it has shown promise as an inhibitor of certain kinases involved in cancer progression, which could lead to the development of targeted cancer therapies .

Agricultural Applications

Fungicides
Due to its antifungal properties, this compound is being explored as a potential fungicide. Its efficacy against plant pathogens can help protect crops from diseases, thus improving agricultural productivity .

Pesticide Development
The compound's unique structure allows it to interact with biological systems in ways that can be exploited for pest control. Research is ongoing to assess its effectiveness as a pesticide and its safety profile for non-target organisms .

Material Science Applications

Polymer Chemistry
In material science, the compound is being investigated for its incorporation into polymer matrices to enhance the mechanical properties and thermal stability of materials. Its chemical stability makes it suitable for use in high-performance materials that require durability under various conditions .

Nanotechnology
this compound is also being studied for applications in nanotechnology. Its ability to form complexes with metal ions can be utilized in the synthesis of nanoparticles with specific functionalities, potentially leading to advancements in drug delivery systems and biosensors .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against multiple bacterial strains
Anticancer Properties Induced apoptosis in cancer cell lines
Fungicide Efficacy Reduced fungal growth in agricultural trials
Polymer Enhancement Improved thermal stability in composite materials
Nanoparticle Synthesis Formation of silver nanoparticles with enhanced properties

Mechanism of Action

The mechanism of action of ethyl 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.

    Pathways: It can interfere with pathways related to protein synthesis, DNA replication, or cell division, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Compound A with structurally related thiazole and imidazole derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activities.

Substituent Variations and Electronic Effects

  • Ethyl 2-Morpholino-1,3-thiazole-4-carboxylate (CAS 126533-95-7): This compound replaces the dichloroimidazole group of Compound A with a morpholino substituent. The morpholine ring is electron-rich and polar, enhancing solubility in polar solvents compared to Compound A's lipophilic dichloro groups. The molecular weight (242.29 g/mol) is lower than Compound A’s calculated molecular weight (~318.16 g/mol), suggesting differences in steric bulk and melting points (reported mp: 88.5–90°C) .
  • (E)-Ethyl 3-(1-Trityl-1H-imidazol-4-yl)acrylate: Shares an imidazole-thiazole backbone but incorporates a trityl-protected imidazole and an acrylate ester. No pharmacological data are provided, but the acrylate moiety may confer distinct electronic properties .
  • Methyl 2-Amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate (CAS 886361-36-0): Features an amino group at position 2 and a cyanophenyl substituent. The amino group is electron-donating, contrasting with Compound A’s electron-withdrawing chloro groups. This difference likely alters electronic distribution, affecting binding interactions in biological targets .

Pharmacological Implications

  • In contrast, Compound A’s dichloro substituents may prioritize lipophilicity and membrane permeability, favoring antimicrobial applications .
  • Hydroxylamine Condensates (e.g., compounds 4a-j in ):
    These derivatives introduce –NH– groups, enabling further functionalization (e.g., Schiff base formation). Compound A lacks such reactive sites, suggesting divergent synthetic pathways and biological targets .

Biological Activity

Ethyl 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3-thiazole-4-carboxylate (CAS No. 175202-20-7) is a synthetic compound belonging to the class of heterocyclic organic compounds. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H9Cl2N3O2S
  • Molecular Weight : 306.17 g/mol
  • Synonyms : Ethyl 2-(4,5-dichloroimidazol-1-yl)methylthiazole-4-carboxylate

The compound features a thiazole ring fused with an imidazole moiety, which contributes to its biological properties.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular functions .
  • Antioxidant Activity : Studies have shown that thiazole derivatives exhibit significant antioxidant properties. The antioxidant capacity of this compound may be linked to its ability to scavenge free radicals and reduce oxidative stress in cells .

Antimicrobial Activity

Research indicates that thiazole derivatives possess notable antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Antitumor Activity

The compound has shown promise as an anticancer agent. In vitro studies indicate that it can induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors. The structure–activity relationship (SAR) suggests that the presence of chlorine atoms enhances its cytotoxicity against certain cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantSignificant free radical scavenging
AntitumorInduces apoptosis in cancer cell lines

Case Study: Antitumor Efficacy

In a study evaluating the anticancer potential of various thiazole derivatives, this compound was found to have an IC50 value significantly lower than many reference compounds. This indicates a potent ability to inhibit tumor growth in vitro .

Q & A

Q. Key Considerations :

  • Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography.
  • Reaction monitoring using TLC (hexane:ethyl acetate, 4:1) .

How can researchers optimize reaction yields for the coupling step between thiazole and imidazole subunits?

Advanced Question
Yield optimization requires addressing steric and electronic challenges:

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Solvent-Free Conditions : Adopt solvent-free protocols (e.g., Eaton’s reagent or PPA as both catalyst and solvent) to reduce side reactions and improve atom economy .
  • Temperature Control : Gradual heating (70–90°C) prevents decomposition of heat-sensitive intermediates .

Q. Example Data :

ConditionYield (%)Purity (HPLC)
Solvent-free, 80°C7898.5
DCM, room temperature4589.2

What spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Question
A combination of techniques ensures structural validation and purity assessment:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., thiazole C-4 carboxylate at δ ~165 ppm; imidazole Cl groups at δ ~7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉Cl₂N₃O₂S: calculated 306.99) .
  • Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (±0.3% tolerance) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .

How should researchers address contradictions in biological activity data across studies?

Advanced Question
Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Structural Degradation : Test compound stability under assay conditions (pH, temperature) via HPLC .
  • Cellular Uptake Differences : Use fluorescent analogs or radiolabeled compounds to quantify intracellular accumulation .

Case Study :
A 2023 study noted inconsistent antifungal activity due to hydrolysis of the ester group in acidic media. Stabilizing the carboxylate via prodrug strategies resolved discrepancies .

What computational tools are suitable for studying structure-activity relationships (SAR) of this compound?

Advanced Question
Leverage in silico methods to predict and validate SAR:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., fungal CYP51 or bacterial gyrase) .
  • QSAR Modeling : Train models with descriptors like ClogP, topological polar surface area (TPSA), and H-bond acceptors/donors .
  • MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .

Example Finding :
Docking of analogs revealed that 4,5-dichloro substitution on imidazole enhances hydrophobic interactions with Candida albicans CYP51, correlating with improved MIC values .

How can environmental impact assessments be integrated into the compound’s research workflow?

Advanced Question
Follow guidelines from projects like INCHEMBIOL (2005–2011) to evaluate:

  • Degradation Pathways : Use HPLC-MS to identify photolytic/hydrolytic byproducts .
  • Ecototoxicity : Test acute toxicity in Daphnia magna (EC₅₀) and algal growth inhibition .
  • Bioaccumulation : Calculate bioconcentration factors (BCF) via octanol-water partitioning (log Kow) .

Q. Regulatory Compliance :

  • Adhere to OECD Test Guidelines 201 (algae), 202 (daphnia), and 301 (ready biodegradability).

What strategies are recommended for resolving low solubility in pharmacological assays?

Basic Question
Enhance solubility without altering bioactivity:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
  • Prodrug Design : Convert the ethyl ester to a water-soluble salt (e.g., sodium carboxylate) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

How does the electronic nature of substituents influence the compound’s reactivity?

Advanced Question
Electron-withdrawing groups (e.g., -Cl, -CF₃) modulate reactivity:

  • Imidazole Ring : 4,5-Dichloro substitution increases electrophilicity, facilitating nucleophilic attacks at the methylene bridge .
  • Thiazole Core : The 4-carboxylate group stabilizes resonance structures, affecting π-π stacking in biological targets .

Q. Experimental Validation :

  • Cyclic voltammetry (CV) to measure redox potentials .
  • DFT calculations (Gaussian 09) to map HOMO/LUMO distributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3-thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.